Glutaconic acid

描述

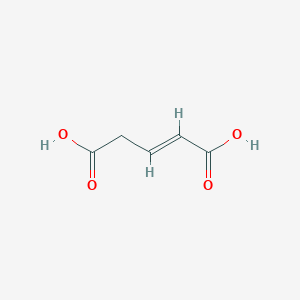

Structure

3D Structure

属性

IUPAC Name |

(E)-pent-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOUMQNXTGKGMA-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211883 |

Source

|

| Record name | trans-Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

628-48-8, 1724-02-3, 505-36-2 |

Source

|

| Record name | trans-Glutaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaconic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC227882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-ene-1,5-dioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTACONIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOH8K33D47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 135 °C |

Source

|

| Record name | Glutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Glutaconic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaconic acid, systematically known as pent-2-enedioic acid, is an unsaturated dicarboxylic acid with the chemical formula C₅H₆O₄. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical properties. This dicarboxylic acid plays a significant role in several metabolic pathways, most notably in the catabolism of the amino acids lysine (B10760008) and tryptophan. Its accumulation in the body is a key indicator of the inherited metabolic disorder glutaric aciduria type 1. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

This compound is a five-carbon dicarboxylic acid featuring a carbon-carbon double bond. The presence of this double bond gives rise to cis and trans geometric isomers, which differ in the spatial arrangement of their carboxyl groups.

trans-Glutaconic Acid: In the trans isomer, the carboxyl groups are on opposite sides of the carbon-carbon double bond. This configuration results in a more linear and stable structure.

cis-Glutaconic Acid: In the cis isomer, the carboxyl groups are on the same side of the double bond, leading to a bent molecular shape. This steric hindrance contributes to its lower melting point compared to the trans isomer.[1]

Physicochemical Properties

The distinct geometries of the cis and trans isomers of this compound lead to differences in their physical properties. A summary of these properties is presented in the table below.

| Property | trans-Glutaconic Acid | cis-Glutaconic Acid |

| Molar Mass | 130.10 g/mol | 130.10 g/mol |

| Melting Point | 137-139 °C | 130-132 °C[1] |

| Boiling Point | Decomposes | Decomposes |

| Water Solubility | Soluble | Data not readily available |

| pKa₁ | ~3.8 | Data not readily available |

| pKa₂ | ~5.4 | Data not readily available |

Note: pKa values are estimated based on similar dicarboxylic acids and require experimental verification.

Experimental Protocols

Synthesis of cis-Glutaconic Acid

A common laboratory-scale synthesis of cis-glutaconic acid involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[1]

Detailed Methodology:

-

Bromination of Levulinic Acid: Levulinic acid is dissolved in a suitable solvent, such as glacial acetic acid. A stoichiometric amount of bromine is added dropwise while maintaining the reaction temperature. The reaction mixture is stirred until the color of bromine disappears, indicating the completion of the reaction.

-

Isolation of Dibromoketone: The reaction mixture is poured into ice-water to precipitate the dibromoketone. The crude product is then filtered, washed with cold water, and dried.

-

Treatment with Potassium Carbonate: The dried dibromoketone is suspended in an aqueous solution of potassium carbonate. The mixture is heated under reflux for several hours.

-

Isolation and Purification of cis-Glutaconic Acid: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the cis-glutaconic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or an ethanol-water mixture.

Synthesis of trans-Glutaconic Acid

trans-Glutaconic acid is commonly prepared by the hydrolysis of its diethyl ester, diethyl glutaconate.

Detailed Methodology:

-

Hydrolysis of Diethyl Glutaconate: Diethyl glutaconate is mixed with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Heating under Reflux: The mixture is heated under reflux for several hours to ensure complete saponification of the ester groups.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, it is carefully acidified with a mineral acid (e.g., hydrochloric acid) until the pH is strongly acidic. This protonates the carboxylate ions, leading to the precipitation of trans-glutaconic acid.

-

Purification: The precipitated trans-glutaconic acid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound provides information about the different types of protons and their connectivity. The coupling constants between the vinyl protons can be used to distinguish between the cis and trans isomers.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carboxylic carbons and the olefinic carbons are characteristic.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum of this compound shows characteristic absorption bands for the O-H stretching of the carboxylic acid groups (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretching of the carbonyl groups (a strong band around 1700 cm⁻¹), and the C=C stretching of the double bond (around 1650 cm⁻¹). Differences in the fingerprint region can also be used to distinguish between the cis and trans isomers.

-

Biological Significance

This compound is a key intermediate in the mitochondrial catabolism of L-lysine, L-hydroxylysine, and L-tryptophan.[2] The pathway involves the conversion of glutaryl-CoA to crotonyl-CoA, a reaction catalyzed by the enzyme glutaryl-CoA dehydrogenase (GCDH).

Role in Lysine and Tryptophan Catabolism

In the final steps of lysine and tryptophan degradation, glutaryl-CoA is formed. GCDH then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which can then enter other metabolic pathways for energy production.

Glutaric Aciduria Type 1

Glutaric aciduria type 1 is an autosomal recessive inherited disorder caused by a deficiency in the GCDH enzyme.[3] This enzymatic block leads to the accumulation of glutaryl-CoA and its breakdown products, including glutaric acid, 3-hydroxyglutaric acid, and this compound, in various tissues and body fluids. The buildup of these metabolites is neurotoxic and can cause severe neurological damage, particularly to the basal ganglia.

The detection of elevated levels of this compound, along with glutaric and 3-hydroxyglutaric acids, in urine and blood is a primary diagnostic marker for this disorder. Early diagnosis and dietary management, involving a restriction of lysine and tryptophan intake, are crucial to mitigate the neurological consequences of the disease.

Conclusion

This compound is a dicarboxylic acid with significant implications in both fundamental organic chemistry and clinical biochemistry. Its distinct cis and trans isomers possess unique physical properties, and their synthesis provides valuable examples of stereochemical control in organic reactions. From a biological perspective, this compound serves as a critical indicator of metabolic health, with its accumulation signaling a serious inborn error of metabolism. A thorough understanding of its chemical and biological characteristics is therefore essential for researchers and clinicians working in the fields of metabolic disorders and drug development.

References

An In-depth Technical Guide to the Cis-Trans Isomerism of Glutaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid, a five-carbon dicarboxylic acid, serves as a pivotal molecule in both synthetic chemistry and cellular metabolism. Its significance is underscored by its accumulation in glutaric aciduria type 1, a neurometabolic disorder. A key characteristic of this compound is its existence as cis and trans geometric isomers, the distinct properties of which influence their biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the cis-trans isomerism of this compound, detailing the synthesis, physicochemical properties, and spectroscopic characterization of each isomer. Furthermore, it outlines experimental protocols for their differentiation and interconversion, and contextualizes their relevance within the metabolic pathway associated with glutaryl-CoA dehydrogenase deficiency.

Introduction

This compound, systematically named pent-2-enedioic acid, is an unsaturated dicarboxylic acid with the chemical formula C₅H₆O₄.[1] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-glutaconic acid ((2Z)-pent-2-enedioic acid) and trans-glutaconic acid ((2E)-pent-2-enedioic acid).[1][2] These isomers exhibit different physical and chemical properties, including melting point, solubility, and stability, which in turn can affect their biological roles.

The trans isomer is the more common and thermodynamically stable form. However, the interconversion between the cis and trans forms is possible under certain conditions, a factor of considerable interest in both chemical synthesis and biological systems. Notably, this compound is a key metabolite in the degradation pathway of lysine (B10760008) and tryptophan.[3] Its accumulation is a hallmark of glutaric aciduria type 1, a genetic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to severe neurological damage.[3][4] Understanding the properties and interconversion of this compound isomers is therefore crucial for elucidating disease mechanisms and developing potential therapeutic strategies.

Physicochemical Properties of this compound Isomers

The distinct spatial arrangement of the carboxyl groups in cis- and trans-glutaconic acid leads to notable differences in their physical properties. These differences are crucial for their separation, identification, and have implications for their biological activity.

| Property | cis-Glutaconic Acid | trans-Glutaconic Acid |

| Systematic Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid |

| CAS Number | 505-36-2[1] | 628-48-8[1] |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol |

| Melting Point | 130–132 °C[2] | 137–139 °C[2] |

Table 1: Physicochemical Properties of this compound Isomers.

The higher melting point of the trans isomer is consistent with its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.

Synthesis of this compound Isomers

Synthesis of trans-Glutaconic Acid

trans-Glutaconic acid is the more readily available isomer and can be synthesized through various methods. One common laboratory preparation involves the Knoevenagel condensation of malonic acid with acrolein, followed by hydrolysis and decarboxylation.

Synthesis of cis-Glutaconic Acid

The synthesis of cis-glutaconic acid is less straightforward and often involves stereoselective methods or the isomerization of the trans isomer. A documented method for the preparation of cis-glutaconic acid involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[2]

Experimental Protocol: Synthesis of cis-Glutaconic Acid from Levulinic Acid [2]

-

Bromination of Levulinic Acid: Levulinic acid is treated with two equivalents of bromine in a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature and may require several hours for completion.

-

Formation of the Dibromoketone: The reaction mixture is worked up to isolate the 4,5-dibromolevulinic acid.

-

Favorskii-type Rearrangement: The dibromoketone is then treated with a base, such as potassium carbonate, in an aqueous or alcoholic solution. This induces a Favorskii-type rearrangement, leading to the formation of the cis-glutaconate salt.

-

Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate cis-glutaconic acid.

-

Purification: The crude cis-glutaconic acid can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate (B1210297) and petroleum ether.

Isomerization of this compound

The interconversion between cis- and trans-glutaconic acid is a key aspect of their chemistry. The trans isomer is generally more stable, and the isomerization of cis to trans can occur under thermal or acidic conditions. The reverse isomerization, from trans to cis, is also possible, often requiring more specific conditions, such as photochemical activation or specific catalytic systems.

Experimental Protocol: Acid-Catalyzed Isomerization of cis- to trans-Glutaconic Acid [5]

-

Reaction Setup: Dissolve cis-glutaconic acid in an aqueous solution containing a strong mineral acid, such as hydrochloric acid.

-

Heating: Heat the solution under reflux for a defined period. The progress of the isomerization can be monitored by techniques such as HPLC or NMR spectroscopy.

-

Isolation: Upon completion, the more stable trans-glutaconic acid may precipitate from the solution upon cooling, owing to its lower solubility. The product can be collected by filtration.

-

Purification: The resulting trans-glutaconic acid can be purified by recrystallization.

The proposed mechanism for the acid-catalyzed isomerization involves the protonation of the double bond, which allows for rotation around the central carbon-carbon single bond, followed by deprotonation to form the more stable trans isomer.

Figure 1: Proposed mechanism for the acid-catalyzed isomerization of cis- to trans-glutaconic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the vinylic and methylene (B1212753) protons are particularly informative.

5.1. ¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer | Expected Coupling Constant (J) |

| Vinylic (C2-H, C3-H) | ~5.8 - 6.2 | ~6.8 - 7.2 | Jcis ≈ 10-12 Hz, Jtrans ≈ 15-18 Hz |

| Methylene (C4-H₂) | ~3.2 - 3.5 | ~3.1 - 3.4 |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound Isomers.

The most significant difference is expected in the coupling constant between the two vinylic protons, with the trans isomer exhibiting a much larger coupling constant than the cis isomer.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectra of the isomers are also expected to show differences, particularly in the chemical shifts of the carbons of the double bond and the methylene group.

| Carbon | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer |

| Carboxyl (C1, C5) | ~168 - 175 | ~168 - 175 |

| Vinylic (C2, C3) | ~125 - 140 | ~125 - 140 |

| Methylene (C4) | ~30 - 35 | ~28 - 33 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound Isomers.

Crystallographic Data

X-ray crystallography provides definitive structural information, including bond lengths and angles. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 210489.[8] This structure corresponds to the trans isomer, confirming its greater stability and tendency to form well-ordered crystals. Analysis of this crystal structure would provide precise bond lengths and angles for trans-glutaconic acid.

Biological Relevance: Glutaryl-CoA Dehydrogenase Deficiency

This compound is a key metabolite in the catabolic pathway of the amino acids lysine and tryptophan. In a healthy individual, glutaryl-CoA is converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[7] However, in individuals with glutaric aciduria type 1, a deficiency in GCDH leads to the accumulation of glutaryl-CoA.[3] This excess glutaryl-CoA is then converted to glutaric acid and, through a side pathway, to this compound.[3][4] The accumulation of these dicarboxylic acids, particularly in the brain, is believed to be neurotoxic and responsible for the severe neurological symptoms of the disease.[9]

Figure 2: Simplified metabolic pathway showing the role of this compound in glutaryl-CoA dehydrogenase deficiency.

Conclusion

The cis-trans isomerism of this compound is a fundamental aspect of its chemistry with significant implications for its biological role, particularly in the context of glutaric aciduria type 1. The distinct properties of the cis and trans isomers necessitate careful consideration in their synthesis, purification, and analysis. This technical guide has provided an overview of the key differences between the isomers, methods for their preparation and interconversion, and their relevance in a critical metabolic pathway. Further research into the specific biological activities of each isomer and the development of more efficient and stereoselective synthetic routes will continue to be of high importance for both the chemical and biomedical fields.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TRANS-2-PENTENOIC ACID(13991-37-2) 13C NMR [m.chemicalbook.com]

- 4. TRANS-2-PENTENOIC ACID(13991-37-2) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. 2-Pentenedioic acid, 1,5-diethyl ester | C9H14O4 | CID 637576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C5H6O4 | CID 5280498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bio-Sourced Glutaconic Acid: A Technical Guide to Sustainable Synthesis

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based chemicals has spurred significant research into the microbial production of valuable platform chemicals. Glutaconic acid, a C5 unsaturated dicarboxylic acid, holds promise as a versatile building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This technical guide provides an in-depth overview of the current state of bio-based this compound synthesis, focusing on metabolic engineering strategies, fermentation processes, and downstream purification.

Biosynthetic Pathways for this compound

The microbial synthesis of this compound from renewable feedstocks has been primarily demonstrated in engineered Escherichia coli through two distinct synthetic pathways.

The 2-Oxoglutarate Pathway

One established route for this compound production involves the diversion of the central metabolite 2-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. This anaerobic pathway was constructed in E. coli by introducing a set of six genes from glutamate-fermenting bacteria, namely Acidaminococcus fermentans and Clostridium symbiosum.[1][2][3][4]

The key enzymatic steps in this pathway are:

-

Reduction of 2-oxoglutarate: 2-oxoglutarate is reduced to (R)-2-hydroxyglutarate by 2-hydroxyglutarate dehydrogenase (HgdH).

-

CoA activation: (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by glutaconate CoA-transferase (GctAB).

-

Dehydration: The crucial and oxygen-sensitive step of dehydrating (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA is catalyzed by the (R)-2-hydroxyglutaryl-CoA dehydratase system (HgdAB and its activator HgdC).

-

Liberation of this compound: The glutaconate moiety is released from glutaconyl-CoA.

This pathway directly links the central carbon metabolism to this compound synthesis.

The Catechol Extradiol Cleavage Pathway

A novel biosynthetic route to this compound has been designed in E. coli by leveraging and modifying the catechol degradation pathway. This approach connects catechol biosynthesis from simple carbon sources to its subsequent cleavage and conversion to this compound.

The key steps of this engineered pathway are:

-

Catechol Biosynthesis: Chorismate, a key intermediate in the shikimate pathway, is converted to catechol.

-

Extradiol Ring Cleavage: Catechol undergoes ring cleavage by catechol 2,3-dioxygenase (C23O) to form 2-hydroxymuconic semialdehyde.

-

Dehydrogenation and Isomerization: A series of enzymatic conversions, including dehydrogenation and isomerization, transform 2-hydroxymuconic semialdehyde into a precursor of this compound.

-

Final Conversion to this compound: The final enzymatic steps lead to the formation of this compound.

This pathway represents a creative approach of metabolic engineering, combining modules from different metabolic routes to achieve the synthesis of a target molecule.

Quantitative Data on Bio-based this compound Production

The following table summarizes the reported quantitative data for this compound production using the described biosynthetic pathways in engineered E. coli.

| Pathway | Host Strain | Fermentation Mode | Titer (mM) | Titer (mg/L) | Reference |

| 2-Oxoglutarate | E. coli | Anaerobic Batch | 2.7 ± 0.2 | ~351 | [1][2] |

| Catechol Cleavage | E. coli BW25113 | Shake Flask | - | 18.1 ± 1.2 | |

| Catechol Cleavage (Optimized) | E. coli QH4 (chromosome integration) | Shake Flask | - | 35.3 ± 1.8 |

Experimental Protocols

This section provides an overview of the general methodologies for the key experimental procedures involved in the bio-based synthesis of this compound.

Construction of this compound-Producing Strains

Objective: To introduce the necessary heterologous genes into a host organism, typically E. coli, to establish a functional biosynthetic pathway for this compound.

General Workflow:

Methodology Details:

-

Gene Sourcing: The genes encoding the enzymes of the desired pathway are identified from their native organisms (e.g., Acidaminococcus fermentans, Clostridium symbiosum).

-

Codon Optimization: For optimal expression in the chosen host (e.g., E. coli), the gene sequences may be codon-optimized.

-

Vector Construction: The genes are cloned into suitable expression vectors. For multi-gene pathways, vectors allowing for the expression of multiple genes (e.g., pACYCDuet-1, pASK-IBA3plus) are often used.[1] Standard molecular cloning techniques such as restriction digestion and ligation or Gibson assembly are employed.

-

Host Transformation: The constructed plasmids are transformed into a suitable E. coli host strain (e.g., BL21(DE3)) using methods like heat shock or electroporation.

-

Verification: Successful transformants are selected on antibiotic-containing media, and the integrity of the cloned genes is confirmed by plasmid isolation, restriction analysis, and DNA sequencing.

-

Genomic Integration: For improved strain stability and to reduce the metabolic burden of plasmids, the expression cassettes can be integrated into the host chromosome using techniques like lambda Red recombination.

Fermentation for this compound Production

Objective: To cultivate the engineered microbial strain under controlled conditions to maximize the production of this compound.

General Protocol for Fed-Batch Fermentation:

-

Inoculum Preparation: A single colony of the production strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grown overnight. This seed culture is then used to inoculate the main fermenter.

-

Fermenter Setup: A bioreactor is prepared with a defined fermentation medium. The medium composition is critical and typically contains a carbon source (e.g., glucose), nitrogen source (e.g., ammonia), salts, and trace elements.

-

Batch Phase: The fermentation is initiated in a batch mode where the cells grow on the initial nutrients in the medium. Key parameters like temperature, pH, and dissolved oxygen (DO) are monitored and controlled.

-

Fed-Batch Phase: Once the initial carbon source is depleted (often indicated by a sharp increase in DO), a concentrated feed solution containing the carbon source and other necessary nutrients is added to the fermenter. The feeding strategy can be controlled to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.

-

Induction: If the expression of the pathway genes is under the control of an inducible promoter (e.g., lac promoter), an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added at a suitable cell density to trigger gene expression and product formation.[1]

-

Harvesting: The fermentation is continued until the production of this compound plateaus or the carbon source is consumed. The fermentation broth is then harvested for downstream processing.

Key Fermentation Parameters:

| Parameter | Typical Range/Condition |

| Temperature | 25-37 °C |

| pH | 6.5-7.5 (controlled with acid/base addition) |

| Aeration | Anaerobic for the 2-oxoglutarate pathway |

| Carbon Source | Glucose, Glycerol |

| Nitrogen Source | Ammonia, Ammonium salts |

| Induction | IPTG for lac-based promoters |

Downstream Processing and Purification of this compound

Objective: To isolate and purify this compound from the complex fermentation broth.

General Purification Workflow:

Methodology Details:

-

Cell Removal: The first step is to separate the microbial biomass from the fermentation broth. This is typically achieved by centrifugation or microfiltration.

-

Clarification: The cell-free supernatant may be further clarified by ultrafiltration to remove proteins and other macromolecules.

-

Ion-Exchange Chromatography: This is a key step for capturing and concentrating this compound.

-

Resin Selection: A strong anion exchange resin is typically used to bind the negatively charged this compound at a suitable pH.

-

Loading: The clarified broth is passed through the ion-exchange column.

-

Washing: The column is washed with a suitable buffer to remove unbound impurities.

-

Elution: The bound this compound is eluted from the resin by changing the pH or by using a high salt concentration gradient.

-

-

Desalting and Concentration: The eluted fraction containing this compound may need to be desalted (e.g., through nanofiltration or diafiltration) and concentrated (e.g., by evaporation).

-

Crystallization: The concentrated this compound solution is then subjected to crystallization, often by adjusting the pH to its isoelectric point and lowering the temperature, to obtain the final solid product.

-

Drying: The this compound crystals are collected by filtration and dried.

Alternative Microbial Hosts

While E. coli has been the primary host for demonstrating the feasibility of bio-based this compound production, other industrial microorganisms offer potential advantages.

-

Corynebacterium glutamicum : This bacterium is a well-established industrial producer of amino acids, particularly L-glutamate and L-lysine.[5][6] Its robust metabolism and tolerance to high product concentrations make it an attractive chassis for producing dicarboxylic acids. Metabolic engineering of C. glutamicum has been successfully applied for the high-level production of glutaric acid, a saturated analogue of this compound.[5][7][8]

-

Pseudomonas putida : This soil bacterium is known for its versatile metabolism, particularly in the degradation of aromatic compounds.[9][10][11] Its inherent metabolic pathways could be harnessed and engineered for the production of various dicarboxylic acids from lignin-derived feedstocks. P. putida has been engineered to produce related compounds like muconic acid and 2-pyrone-4,6-dicarboxylic acid.

Conclusion and Future Outlook

The bio-based synthesis of this compound is a promising area of research with the potential to provide a sustainable alternative to petrochemical-based production. The establishment of synthetic pathways in E. coli has demonstrated the feasibility of this approach. However, for industrial-scale production, further research and development are necessary. Key areas for future work include:

-

Pathway Optimization: Improving the efficiency of the existing biosynthetic pathways through enzyme engineering, promoter tuning, and balancing metabolic fluxes.

-

Host Engineering: Developing more robust and efficient production hosts by exploring alternative microorganisms like C. glutamicum and P. putida and applying systems biology approaches to optimize their metabolism.

-

Fermentation Process Development: Optimizing fed-batch fermentation strategies to achieve higher titers, yields, and productivities.

-

Downstream Processing: Developing cost-effective and efficient purification processes to obtain high-purity this compound.

-

Feedstock Valorization: Expanding the range of renewable feedstocks that can be utilized for this compound production, including lignocellulosic biomass and waste streams.

Continued advancements in synthetic biology and metabolic engineering will undoubtedly accelerate the development of commercially viable processes for the bio-based production of this compound, contributing to a more sustainable chemical industry.

References

- 1. Production of this compound in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound in a recombinant Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 5. Metabolic engineering of Corynebacterium glutamicum for the production of glutaric acid, a C5 dicarboxylic acid platform chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Glutaric acid production by systems metabolic engineering of an l-lysine-overproducing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pseudomonas putida as a synthetic biology chassis and a metabolic engineering platform. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Solubility of Glutaconic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid, a five-carbon dicarboxylic acid, is a key intermediate in the metabolism of amino acids and a compound of significant interest in the study of certain metabolic disorders. Its solubility in various organic solvents is a critical parameter for its extraction, purification, analysis, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the known solubility of this compound in organic solvents, detailed experimental protocols for its determination, and insights into its biological significance, particularly its role in neurotoxicity.

Introduction

This compound (pent-2-enedioic acid) exists as two geometric isomers, cis and trans. The trans-isomer is of particular biological relevance as it accumulates in glutaric aciduria type 1, a rare inherited metabolic disorder.[1] Understanding the solubility of this compound is paramount for researchers in fields ranging from medicinal chemistry to diagnostics, as it influences everything from reaction kinetics to the formulation of drug products. This guide aims to consolidate the available quantitative solubility data, provide detailed methodologies for its experimental determination, and visualize its pertinent biological pathways.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, some data is available, and for other solvents, a qualitative description is provided. The following table summarizes the known solubility of trans-glutaconic acid. Researchers are encouraged to experimentally determine the solubility in solvents relevant to their specific applications.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 116.67 mg/mL[2] |

| Methanol | CH₃OH | 32.04 | Not Specified | Data not available |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Data not available |

| Acetone | C₃H₆O | 58.08 | Not Specified | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Data not available |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Data not available |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Data not available |

| Toluene | C₇H₈ | 92.14 | Not Specified | Data not available |

| Hexane | C₆H₁₄ | 86.18 | Not Specified | Data not available |

Note: The solubility of the structurally related compound, glutaric acid, is known in several of these solvents, but it is important to note that this does not directly translate to the solubility of this compound due to the presence of a carbon-carbon double bond in the latter.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the experimental determination of this compound solubility in organic solvents.

General Protocol for Solubility Determination of an Organic Acid

This protocol outlines a standard method for determining the solubility of an organic acid, such as this compound, in a given solvent.

Caption: Workflow for determining the solubility of this compound.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial. Several analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol) and UV detection (around 210 nm) can be used to separate and quantify this compound. A calibration curve with known concentrations of this compound must be prepared.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the carboxylic acid groups to make them more volatile. The resulting esters can then be separated and quantified.

-

Titration: For less sensitive but simpler quantification, the acidic solution can be titrated with a standardized base (e.g., sodium hydroxide) using a suitable indicator. This method is best suited for systems where this compound is the only acidic component.

Biological Significance and Signaling Pathways

This compound is not just a simple dicarboxylic acid; it plays a significant role in a debilitating metabolic disorder and exhibits neurotoxic properties.

Role in Glutaric Aciduria Type I

In glutaric aciduria type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound in the body.[3] This accumulation is particularly damaging to the brain.

Neurotoxic Effects and Signaling Pathway

The neurotoxicity of this compound is thought to be mediated, at least in part, through its interaction with N-methyl-D-aspartate (NMDA) receptors and the induction of oxidative stress.[4][5][6] The overactivation of NMDA receptors can lead to an influx of calcium ions, triggering a cascade of events that result in neuronal damage. Furthermore, this compound has been shown to increase lipid peroxidation and protein oxidation while decreasing non-enzymatic antioxidant defenses.[4]

Caption: Neurotoxic signaling pathway of this compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents remains sparse, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols and overview of analytical methods offer a practical approach for generating reliable solubility data. Furthermore, understanding the biological context of this compound, particularly its neurotoxic mechanisms, is essential for researchers in drug development and the study of metabolic diseases. The provided diagrams offer a clear visualization of the experimental workflow and the key signaling pathways involved in this compound's pathophysiology. Future research should focus on systematically determining and publishing the solubility of this compound in a broader range of pharmaceutically and industrially relevant solvents to create a comprehensive and readily accessible database for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000620) [hmdb.ca]

An In-depth Technical Guide to Glutaconic and Glutaric Acids: From Chemical Properties to Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid and its saturated counterpart, glutaric acid, are dicarboxylic acids of significant interest in biochemistry and clinical diagnostics. While structurally similar, their distinct chemical properties and metabolic roles have profound implications for human health. This technical guide provides a comprehensive overview of glutaconic and glutaric acids, detailing their chemical and physical characteristics, methodologies for their synthesis and analysis, and their intricate relationship within metabolic pathways. A central focus is their clinical relevance in the context of Glutaric Aciduria Type 1 (GA1), an inherited metabolic disorder. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a thorough understanding of the core biochemistry of these two pivotal organic acids.

Comparative Analysis of Physicochemical Properties

A clear understanding of the distinct properties of glutaconic and glutaric acids is fundamental for their study and manipulation in a laboratory setting. The following table summarizes their key quantitative data for easy comparison.

| Property | This compound (trans-isomer) | Glutaric Acid |

| Molecular Formula | C5H6O4 | C5H8O4 |

| Molar Mass | 130.10 g/mol | 132.12 g/mol [1] |

| Melting Point | 137-139 °C[2][3] | 97.5-98 °C[4] |

| Boiling Point | Decomposes | 302-304 °C (with slight decomposition)[5] |

| Water Solubility | 584.2 g/L (estimated)[6] | 639 g/L at 20 °C[5] |

| pKa1 | ~3.69[7] | 4.34[2][5][8] |

| pKa2 | Not readily available | 5.22[2][5][8] |

| Appearance | Colorless solid[2][3] | Colorless crystals or white solid.[4] |

Metabolic Relationship and Clinical Significance

This compound and glutaric acid are intrinsically linked through the catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[9][10][11] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the inherited metabolic disorder Glutaric Aciduria Type 1 (GA1).[9][10] This enzymatic block results in the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound in various body fluids.[9][12][13]

The accumulation of these organic acids, particularly glutaric acid and 3-hydroxyglutaric acid, is neurotoxic and can cause severe damage to the brain, specifically the basal ganglia.[9] This often leads to a characteristic movement disorder known as dystonia.[9] Therefore, the analysis of glutaconic and glutaric acids in urine and blood is a cornerstone in the diagnosis of GA1.

Lysine (B10760008) and Tryptophan Catabolism Pathway

The following diagram illustrates the metabolic pathway for the breakdown of lysine and tryptophan, highlighting the point of enzymatic block in GA1 and the subsequent accumulation of glutaconic and glutaric acids.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of glutaconic and glutaric acids.

Synthesis Protocols

This protocol is adapted from established organic synthesis procedures.[14]

Materials:

-

Levulinic acid

-

Bromine

-

Potassium carbonate

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Bromination of Levulinic Acid: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve levulinic acid in a suitable solvent (e.g., glacial acetic acid). Slowly add a stoichiometric amount of bromine from the dropping funnel while stirring. The reaction is typically carried out at room temperature and may be initiated with gentle warming if necessary. Monitor the reaction progress by observing the disappearance of the bromine color.

-

Work-up of Dibromoketone: Once the reaction is complete, pour the reaction mixture into a large volume of cold water. The dibromoketone product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and hydrobromic acid.

-

Cyclization and Elimination: Suspend the crude dibromoketone in a solution of potassium carbonate in water. Heat the mixture under reflux. The potassium carbonate will neutralize the hydrobromic acid and promote the cyclization and subsequent elimination to form cis-glutaconic acid.

-

Isolation and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the cis-glutaconic acid. Collect the crude product by vacuum filtration.

-

Recrystallization: Recrystallize the crude cis-glutaconic acid from a suitable solvent, such as water or an ethanol (B145695)/water mixture, to obtain the purified product. Dry the crystals under vacuum.

This is a classic two-step synthesis involving the formation of a dinitrile followed by hydrolysis.

Materials:

-

Sodium or Potassium Cyanide

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Benzene

Procedure:

-

Formation of 1,3-Dicyanopropane (Glutaronitrile): In a round-bottom flask fitted with a reflux condenser, dissolve sodium or potassium cyanide in a minimal amount of water and add 95% ethanol. While stirring vigorously, add 1,3-dibromopropane dropwise. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

Isolation of Dinitrile: Cool the reaction mixture and filter to remove the precipitated sodium or potassium bromide. The filtrate contains the glutaronitrile. The ethanol can be removed by distillation.

-

Hydrolysis of Dinitrile: To the crude glutaronitrile, add concentrated hydrochloric acid. Heat the mixture under reflux for several hours. The nitrile groups will be hydrolyzed to carboxylic acid groups, and ammonia (B1221849) will be liberated as ammonium (B1175870) chloride.

-

Isolation of Glutaric Acid: Evaporate the reaction mixture to dryness, preferably under reduced pressure. The residue will be a mixture of glutaric acid and ammonium chloride.

-

Purification: Extract the glutaric acid from the solid residue with hot diethyl ether. The ammonium chloride is insoluble in ether. Combine the ether extracts and evaporate the solvent. The crude glutaric acid can be further purified by recrystallization from benzene.

Analytical Protocols

This protocol is a general guideline for the analysis of glutaric acid in urine using HPLC with pre-column derivatization and fluorescence detection.

Materials and Equipment:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Urine sample

-

Internal standard (e.g., a structurally similar dicarboxylic acid not present in the sample)

-

Derivatizing agent (e.g., 4-bromomethyl-7-methoxycoumarin)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Potassium carbonate solution

Procedure:

-

Sample Preparation: Centrifuge the urine sample to remove any particulate matter. Take a known volume of the supernatant.

-

Derivatization: To the urine aliquot, add the internal standard and a solution of the derivatizing agent in a suitable solvent (e.g., acetone). Add a catalyst, such as potassium carbonate, to facilitate the reaction. Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the derivatization.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute the derivatized acids. A typical gradient might be from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detection: Excitation and emission wavelengths will depend on the derivatizing agent used. For 4-bromomethyl-7-methoxycoumarin, typical wavelengths are Ex: 325 nm and Em: 395 nm.

-

-

Quantification: Create a calibration curve using standard solutions of glutaric acid of known concentrations that have undergone the same derivatization procedure. The concentration of glutaric acid in the urine sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This is a general protocol for the analysis of organic acids, including glutaconic and glutaric acids, in urine by Gas Chromatography-Mass Spectrometry (GC-MS).[9][15][16][17][18]

Materials and Equipment:

-

GC-MS system

-

Capillary GC column suitable for organic acid analysis (e.g., DB-5ms)

-

Urine sample

-

Internal standards (e.g., stable isotope-labeled analogs or non-endogenous organic acids)

-

Urease

-

Hydroxylamine (B1172632) hydrochloride

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Procedure:

-

Sample Preparation:

-

Thaw the urine sample to room temperature.

-

To a known volume of urine, add an internal standard solution.

-

Add urease to break down urea, which can interfere with the analysis. Incubate at room temperature for a specified time.

-

Acidify the sample with hydrochloric acid to a pH of ~1.

-

Perform a liquid-liquid extraction with a solvent like ethyl acetate. Repeat the extraction multiple times and combine the organic layers.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add pyridine and hydroxylamine hydrochloride to convert keto-acids to their oxime derivatives. Heat the mixture.

-

After cooling, add the silylating agent (BSTFA + 1% TMCS). Heat the mixture again to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

-

-

Data Analysis: Identify the peaks corresponding to the TMS derivatives of glutaconic and glutaric acids by comparing their retention times and mass spectra to those of authentic standards. Quantify the acids by comparing their peak areas to that of the internal standard and using a calibration curve.

Diagnostic Workflow and Logical Relationships

The diagnosis of Glutaric Aciduria Type 1 involves a multi-step process that often begins with newborn screening. The following diagram illustrates a typical diagnostic workflow.

Conclusion

This compound and glutaric acid, while closely related structurally, exhibit distinct properties and play critically different roles in human metabolism. Their relationship is most pronounced in the context of Glutaric Aciduria Type 1, where a deficiency in glutaryl-CoA dehydrogenase leads to the pathological accumulation of both acids, with devastating neurological consequences. A thorough understanding of their chemistry, analytical methodologies, and metabolic context is paramount for the accurate diagnosis, monitoring, and development of therapeutic interventions for this and related metabolic disorders. The detailed protocols and comparative data presented in this guide are intended to equip researchers and clinicians with the necessary tools and knowledge to advance the study and treatment of conditions associated with these important dicarboxylic acids.

References

- 1. Glutaric acid - Wikipedia [en.wikipedia.org]

- 2. Solved 14) in glutaric acid (HOOCCH2CH2CH2COOH), pKa1 is | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock | MDPI [mdpi.com]

- 5. Glutaric Acid [drugfuture.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-imd.org [e-imd.org]

- 11. 反-戊烯二酸 钠盐 水合物 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. aurametrix.weebly.com [aurametrix.weebly.com]

- 16. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 18. erndim.org [erndim.org]

The Natural Occurrence of Glutaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, is not ubiquitously found in nature. Its presence is primarily documented in specific microbial metabolic pathways and as a key biomarker in the human genetic disorder, glutaric aciduria type I. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthetic routes in microorganisms, its clinical significance, and the analytical methodologies for its detection and quantification.

Introduction

This compound (C₅H₆O₄) exists as cis and trans isomers and is structurally related to the saturated dicarboxylic acid, glutaric acid.[1] While not a common metabolite in most organisms, its accumulation in biological fluids is of significant interest in clinical diagnostics, particularly for the neurometabolic disorder glutaric aciduria type I.[1][2] In this condition, defects in the enzyme glutaryl-CoA dehydrogenase lead to the buildup of glutaric acid, 3-hydroxyglutaric acid, and this compound.[2][3] Beyond its clinical relevance, this compound is a product of glutamate (B1630785) fermentation by certain anaerobic bacteria.[4][5] This guide synthesizes the current understanding of its natural origins and analytical detection.

Natural Occurrence and Biosynthesis

The natural occurrence of this compound is predominantly linked to the metabolic activities of specific anaerobic bacteria that utilize glutamate as a fermentation substrate. Organisms such as Acidaminococcus fermentans and Clostridium symbiosum are known to produce this compound.[4][6]

Microbial Glutamate Fermentation

In these anaerobic bacteria, glutamate is fermented to acetate, butyrate, carbon dioxide, and ammonia (B1221849) through the "hydroxyglutarate pathway".[7] Glutaconyl-CoA is a key intermediate in this pathway, from which this compound can be derived.

The enzymatic steps leading to the formation of glutaconyl-CoA from glutamate are as follows:

-

Oxidative Deamination of Glutamate: Glutamate is converted to 2-oxoglutarate (α-ketoglutarate) by Glutamate Dehydrogenase .[4]

-

Reduction to (R)-2-hydroxyglutarate: 2-oxoglutarate is then reduced to (R)-2-hydroxyglutarate, a reaction catalyzed by (R)-2-hydroxyglutarate dehydrogenase .[4]

-

Activation to (R)-2-hydroxyglutaryl-CoA: Glutaconate CoA-transferase activates (R)-2-hydroxyglutarate to its CoA thioester.

-

Dehydration to Glutaconyl-CoA: The key step is the dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, catalyzed by the oxygen-sensitive enzyme (R)-2-hydroxyglutaryl-CoA dehydratase .[1][8]

In the normal fermentation pathway, glutaconyl-CoA is subsequently decarboxylated to crotonyl-CoA by the biotin-dependent sodium pump glutaconyl-CoA decarboxylase .[9][10][11] However, under certain conditions or in engineered strains, glutaconyl-CoA can be hydrolyzed to yield free this compound.[4]

Diagram of the Hydroxyglutarate Pathway for Glutamate Fermentation

Caption: The hydroxyglutarate pathway for glutamate fermentation in anaerobic bacteria.

Occurrence in Humans

In healthy humans, this compound is generally not detected or is present at very low levels in bodily fluids.[12] Its primary significance in human biochemistry is its accumulation in the genetic disorder glutaric aciduria type I. This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase, which is essential for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan.[2][3] The enzymatic block leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid, 3-hydroxyglutaric acid, and this compound.[3][13]

Quantitative Data

Quantitative data on the concentration of this compound in natural, non-clinical environments is scarce. The available data primarily focuses on its levels in patients with glutaric aciduria type I.

| Biological Matrix | Condition | Concentration Range | Reference |

| Urine | Glutaric Aciduria Type I | Elevated, but variable | [14] |

| Urine | Healthy Pediatric Population | Not typically detected | [12] |

| Plasma | Glutaric Aciduria Type I | Elevated | [15] |

Note: Specific concentration ranges for this compound are often reported in conjunction with glutaric and 3-hydroxyglutaric acids and can vary significantly between individuals and with metabolic state.

Experimental Protocols for Detection and Quantification

The analysis of this compound in biological matrices is typically performed as part of a broader organic acid profiling, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of organic acids in urine.[16][17][18]

Methodology Outline:

-

Sample Preparation:

-

A urine sample is thawed, and an internal standard (e.g., a stable isotope-labeled organic acid) is added.[17]

-

The organic acids are extracted from the acidified urine (pH < 2) using an organic solvent such as ethyl acetate.[12]

-

The organic extract is evaporated to dryness under a stream of nitrogen.[12]

-

-

Derivatization:

-

To increase their volatility for GC analysis, the dried organic acids are derivatized. A common method is trimethylsilylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19] This converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The organic acids are separated on a capillary column based on their boiling points and interaction with the stationary phase.[18]

-

The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that allows for its identification and quantification.[16]

-

Experimental Workflow for GC-MS Analysis of Urinary Organic Acids

Caption: A typical workflow for the analysis of urinary organic acids by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted analysis of organic acids in both urine and plasma.[20][21][22]

Methodology Outline:

-

Sample Preparation:

-

Sample preparation for LC-MS/MS can be simpler than for GC-MS. It often involves a protein precipitation step for plasma or serum samples (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.[20]

-

Urine samples may only require dilution and the addition of an internal standard.

-

Derivatization may be employed to enhance chromatographic retention and ionization efficiency, though direct analysis is also possible.[21][23]

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into the liquid chromatograph.

-

Separation is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

-

The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

-

The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This provides very high selectivity and sensitivity for quantification.[15]

-

Conclusion

The natural occurrence of this compound is limited, with its primary sources being the fermentation of glutamate by specific anaerobic bacteria and as a pathological metabolite in glutaric aciduria type I. For researchers and drug development professionals, understanding its biosynthetic pathways in microorganisms can offer insights into novel metabolic engineering strategies. In the clinical realm, the sensitive and accurate quantification of this compound remains a cornerstone in the diagnosis and monitoring of glutaric aciduria type I. The methodologies of GC-MS and LC-MS/MS provide the necessary tools for its reliable analysis in biological samples. Further research into the microbial ecology of this compound-producing bacteria may reveal additional natural niches for this interesting dicarboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Frontiers | Molecular and Low-Resolution Structural Characterization of the Na+-Translocating Glutaconyl-CoA Decarboxylase From Clostridium symbiosum [frontiersin.org]

- 7. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unusual enzymes involved in five pathways of glutamate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaconyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. EC 7.2.4.5 - glutaconyl-CoA decarboxylase. [ebi.ac.uk]

- 12. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. familiasga.com [familiasga.com]

- 15. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. metbio.net [metbio.net]

- 18. mdpi.com [mdpi.com]

- 19. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 21. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

Glutaconic Acid as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid is a dicarboxylic acid that serves as an intermediate in human metabolism, primarily in the catabolic pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][2] Under normal physiological conditions, this compound is present in trace amounts. However, its accumulation in biological fluids is a key biomarker for certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA-I).[2][3] In this condition, deficient activity of the mitochondrial enzyme glutaryl-CoA dehydrogenase leads to the buildup of this compound, glutaric acid, and 3-hydroxyglutaric acid.[1][4] This accumulation is neurotoxic, causing significant brain damage, particularly to the basal ganglia.[1][2] This technical guide provides an in-depth overview of this compound's role as a human metabolite, focusing on its metabolic pathways, clinical significance, and the analytical methods used for its detection and quantification.

Metabolic Pathways Involving this compound

This compound is an intermediate in the degradation of lysine, hydroxylysine, and tryptophan. The metabolic pathway converges on glutaryl-CoA, which is subsequently dehydrogenated to crotonyl-CoA by glutaryl-CoA dehydrogenase.[5] A deficiency in this enzyme disrupts the pathway, leading to the accumulation of upstream metabolites, including this compound.

Lysine Degradation Pathway

The breakdown of the amino acid lysine is a primary source of this compound. While the complete multi-step pathway is complex, the key steps relevant to this compound formation are outlined below. In the liver, lysine is primarily catabolized via the saccharopine pathway.[6] Both the saccharopine and pipecolic acid pathways, the latter being more active in the brain, converge to produce glutaryl-CoA.[5]

Clinical Significance: Glutaric Aciduria Type I

Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[2] This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound in the body.[4]

Pathophysiology

The accumulation of these organic acids, particularly during periods of metabolic stress such as illness or fasting, can lead to acute encephalopathic crises.[4] The proposed mechanisms of neurotoxicity include excitotoxicity, where this compound and related metabolites overactivate N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage.[1] This damage is most pronounced in the basal ganglia, resulting in movement disorders like dystonia.[2]

Clinical Presentation

Infants with GA-I may be born with macrocephaly.[1][2] Without early diagnosis and treatment, affected individuals can develop severe neurological problems, including dystonia, spasticity, and intellectual disability.[2][7]

Quantitative Data

The diagnosis of GA-I and other related disorders relies on the quantitative analysis of organic acids in urine and acylcarnitines in blood. The following table summarizes typical concentrations of key metabolites.

| Metabolite | Biological Fluid | Condition | Concentration Range |

| This compound | Urine | Glutaric Aciduria Type I | Elevated, often present during acute attacks |

| Glutaric Acid | Urine | Glutaric Aciduria Type I | Markedly elevated, even in non-catabolic states |

| 3-Hydroxyglutaric Acid | Urine | Glutaric Aciduria Type I | Consistently elevated, diagnostic metabolite |

| Glutarylcarnitine (B602354) (C5DC) | Plasma/Blood Spot | Glutaric Aciduria Type I | Elevated |

Note: Specific concentration ranges can vary between laboratories and depend on the analytical method used, as well as the individual's metabolic state. In some patients with GA-I, urinary glutaric acid can be normal, making 3-hydroxyglutaric acid a more reliable diagnostic marker.[8]

Experimental Protocols

The analysis of this compound and related metabolites is crucial for the diagnosis and monitoring of patients with organic acidurias.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for identifying and quantifying organic acids in urine.

Sample Preparation:

-

A specific volume of urine is collected, often normalized to creatinine (B1669602) concentration.

-

An internal standard (e.g., a non-physiological organic acid) is added.

-

The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness.

-

The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The different organic acids are separated based on their boiling points and interaction with the GC column.

-

As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each compound provides a unique fragmentation pattern, allowing for its identification.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is widely used in newborn screening to detect elevated levels of glutarylcarnitine from dried blood spots.

Sample Preparation:

-

A small disc is punched from a dried blood spot on a filter card.

-